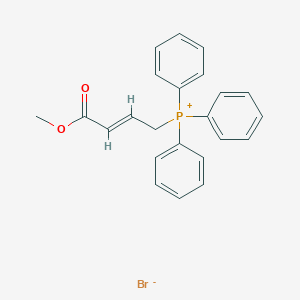

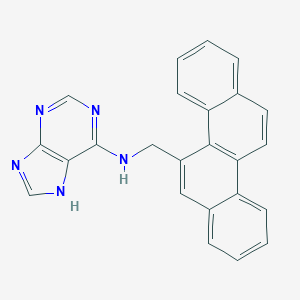

N(6)-((Chrysen-5-yl)methyl)adenine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N(6)-((Chrysen-5-yl)methyl)adenine” is a derivative of adenine, which is a purine base used in the formation of DNA and RNA. Adenine methylation is an epigenetic modification present in DNA (6mA) and RNA (m6A) that has a regulatory function in many cellular processes . This modification occurs through a reversible reaction that covalently binds a methyl group, usually at the N6 position of the purine ring .

Synthesis Analysis

The synthesis of N(6)-adenine derivatives involves complex biochemical reactions. For instance, N6-methyladenine significantly hinders DNA- and RNA-directed DNA synthesis . Systematic investigations of 5’-triphosphates of a variety of 5-substituted 2’-deoxyuridine analogs in primer extension have been performed .Molecular Structure Analysis

The molecular structure of N(6)-adenine derivatives is characterized by the addition of a methyl group at the N6 position of the adenine molecule. This modification carries biophysical properties that affect the stability of nucleic acids as well as their binding affinity with other molecules .Chemical Reactions Analysis

The chemical reactions involving N(6)-adenine derivatives are complex and involve various enzymes. For example, the dynamics of m6A incorporation into RNA are regulated by “writers” (i.e., methyltransferases) and “erasers” (i.e., demethyltransferases), and can directly affect processes such as nuclear RNA export, splicing, and RNA stability .Physical And Chemical Properties Analysis

The physical and chemical properties of N(6)-adenine derivatives are influenced by the addition of the methyl group. This modification carries biophysical properties that affect the stability of nucleic acids as well as their binding affinity with other molecules .Direcciones Futuras

The future directions of research on N(6)-adenine derivatives are vast. Recent advances have shown that 6mA in plant genomes is related to development and stress response . Moreover, the role of N6-methyladenine methylation in glioma has been explored, providing insights into its potential as a therapeutic target .

Propiedades

IUPAC Name |

N-(chrysen-5-ylmethyl)-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N5/c1-4-8-19-15(5-1)9-10-20-18-7-3-2-6-16(18)11-17(21(19)20)12-25-23-22-24(27-13-26-22)29-14-28-23/h1-11,13-14H,12H2,(H2,25,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFRLNJWYCKBNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC=NC6=C5NC=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151836 |

Source

|

| Record name | N(6)-((Chrysen-5-yl)methyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(6)-((Chrysen-5-yl)methyl)adenine | |

CAS RN |

117606-16-3 |

Source

|

| Record name | N(6)-((Chrysen-5-yl)methyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117606163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-((Chrysen-5-yl)methyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)